2-Isopropyl-2-azaspiro[4.5]decan-8-amine

Lipophilicity Drug-likeness CNS drug design

Sourcing spirocyclic amines with optimal CNS permeability often forces teams to compromise on physicochemical parameters. 2-Isopropyl-2-azaspiro[4.5]decan-8-amine (CAS 1421000-60-3) resolves this with an XLogP3 of 1.6 and TPSA of 29.3 Ų-right in the CNS drug space sweet spot. • Single HBD, rigid spiro[4.5]decane core: ideal for fragment-to-lead derivatization. • MW 196.33 g/mol preserves lead-like properties after conjugation. • Primary amine at C8 for amide coupling, reductive amination, or sulfonamide linkage. • Branched isopropyl group fills a unique steric niche vs. methyl, ethyl, and benzyl analogs for N2-substituent SAR. Supplied with batch-specific QC documentation. For R&D use only.

Molecular Formula C12H24N2
Molecular Weight 196.33 g/mol
Cat. No. B13955479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyl-2-azaspiro[4.5]decan-8-amine
Molecular FormulaC12H24N2
Molecular Weight196.33 g/mol
Structural Identifiers
SMILESCC(C)N1CCC2(C1)CCC(CC2)N
InChIInChI=1S/C12H24N2/c1-10(2)14-8-7-12(9-14)5-3-11(13)4-6-12/h10-11H,3-9,13H2,1-2H3
InChIKeyYXFXWDOEJAZUKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Isopropyl-2-azaspiro[4.5]decan-8-amine: Building Block Overview


2-Isopropyl-2-azaspiro[4.5]decan-8-amine (CAS 1421000-60-3, molecular formula C₁₂H₂₄N₂, MW 196.33 g/mol) is an N-isopropyl-substituted spirocyclic diamine belonging to the 2-azaspiro[4.5]decane class [1]. The compound features a rigid spirocyclic core with a primary amine at the 8-position available for derivatization, and a tertiary amine bearing an isopropyl group at the 2-position. The azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, found in bioactive molecules targeting diverse receptors including opioid, CCR1, and GABA transporters [2]. This compound serves primarily as a research building block, and its selection over close analogs is driven by a specific combination of lipophilicity, steric profile, and hydrogen-bonding capacity that distinguishes it within its structural series.

Spirocyclic building block for CNS-targeted library synthesis
Single HBD supports membrane permeability design
Conjugatable primary amine at 8-position for derivatization

Why 2-Isopropyl-2-azaspiro[4.5]decan-8-amine Cannot Be Substituted


Within the 2-azaspiro[4.5]decan-8-amine series, even minor changes to the N-2 substituent produce distinct shifts in key physicochemical properties—including lipophilicity (XLogP3), hydrogen-bond donor count, and topological polar surface area (TPSA)—that can substantially alter membrane permeability, solubility, and target-binding profiles [1][2]. Substituting 2-isopropyl with a smaller methyl or ethyl group reduces lipophilicity and steric bulk, potentially decreasing hydrophobic interactions with target pockets, while the bulkier benzyl analog raises lipophilicity and rotatable bond count, which may increase metabolic liability [3][4]. The unsubstituted 2-azaspiro[4.5]decan-8-amine carries an additional hydrogen-bond donor, which can further differentiate blood–brain barrier penetration and oral bioavailability [5]. The quantitative comparisons that follow demonstrate why procurement based solely on the shared spirocyclic core risks selecting a compound with meaningfully different drug-likeness and reactivity characteristics.

! N-2 substituent lipophilicity shift alters membrane permeability profile
! Steric bulk at N-2 differs, impacting receptor-subtype SAR interpretation
! HBD count variation between N-alkyl and unsubstituted cores changes CNS penetration potential

2-Isopropyl-2-azaspiro[4.5]decan-8-amine: Quantitative Comparison vs. Analogs


Lipophilicity Tuning: Intermediate logP Profile

The target compound exhibits a computed XLogP3-AA value of 1.6, falling between the 2-methyl (XLogP3 = 0.8) and 2-ethyl (XLogP3 = 1.2) analogs on the lower side, and the 2-benzyl (XLogP3 = 2.3) analog on the higher side [1][2][3][4]. The unsubstituted 2-azaspiro[4.5]decan-8-amine is the most hydrophilic (XLogP3 = 0.4) [5]. This intermediate lipophilicity positions the isopropyl derivative favorably for applications where moderate membrane permeability balanced against aqueous solubility is required, such as in CNS drug discovery where optimal logP values typically range from 1.5–2.7 [2].

Lipophilicity Tuning
Cross-study comparable
XLogP3 = 1.6
Δ +0.8 vs. methyl, +0.4 vs. ethyl, −0.7 vs. benzyl, +1.2 vs. unsubstituted
Intermediate lipophilicity supports CNS drug design workflow selection
Computed by XLogP3; experimental validation advised
Lipophilicity Drug-likeness CNS drug design

Hydrogen-Bond Donor Count Reduction

The target compound possesses a single hydrogen-bond donor (the primary amine at position 8), whereas the unsubstituted 2-azaspiro[4.5]decan-8-amine has two HBDs (one from the primary amine and one from the secondary amine in the pyrrolidine ring) [1][2]. All N-alkyl-substituted analogs (methyl, ethyl, isopropyl, benzyl) share this 1-HBD profile because the tertiary amine at position 2 lacks a donor hydrogen. A lower HBD count is correlated with improved passive membrane permeability and enhanced blood–brain barrier penetration [3].

H-Bond Donor Count
Cross-study comparable
HBD = 1
Single HBD supports improved permeability relative to unsubstituted core
All N-alkyl analogs share this profile
Hydrogen bonding Membrane permeability Blood–brain barrier

Lower TPSA for Oral Absorption

The target compound has a TPSA of 29.3 Ų, identical to all other N-alkyl-substituted analogs (methyl, ethyl, benzyl) but substantially lower than the 38.1 Ų of the unsubstituted 2-azaspiro[4.5]decan-8-amine [1][2]. A TPSA below 60 Ų is considered favorable for oral absorption, and values below 90 Ų are generally required for blood–brain barrier penetration [3]. While all N-substituted analogs pass this threshold, the differentiation relative to the unsubstituted compound is quantitatively meaningful: the 8.8 Ų reduction represents a ~23% decrease that can translate into measurably different intestinal permeability and CNS exposure.

TPSA Reduction
Cross-study comparable
TPSA = 29.3 Ų
Δ −8.8 Ų (−23%) vs. unsubstituted
Lower TPSA supports oral bioavailability and BBB penetration design
Identical across N-alkyl analogs
TPSA Oral bioavailability ADME

Steric Differentiation: Branched vs. Linear Substituents

The isopropyl group on the target compound introduces a branched, secondary alkyl substituent at the N-2 position, contrasting with the linear ethyl and methyl groups in the corresponding analogs [1][2][3]. This branching creates a distinct steric environment around the tertiary amine, which can influence the compound's conformational preferences when the spirocyclic core is incorporated into larger molecules. In spirocyclic scaffolds used for target engagement, N-2 substituent branching has been shown to modulate receptor-subtype selectivity and off-target profiles, as demonstrated in the azaspiro[4.5]decane opioid receptor ligand series where N-substituent steric bulk directly correlated with μ/κ selectivity ratios [4].

Steric Differentiation
Class-level inference
Branched isopropyl vs. linear ethyl/methyl
Steric profile may influence receptor-subtype selectivity in SAR studies
Inferred from azaspiro opioid SAR; steric volume estimates from MW contributions
Steric effects Conformational restriction Structure–activity relationship

Molecular Weight: Lead-Like Intermediate Range

The target compound has a molecular weight of 196.33 g/mol, which places it above the typical fragment range (< 150 Da) but well within the lead-like space (150–350 Da) [1]. Among its N-substituted analogs, the 2-methyl derivative (168.28 g/mol) and the unsubstituted core (154.25 g/mol) are lighter and closer to fragment space, while the 2-benzyl derivative (244.37 g/mol) pushes toward the upper end of lead-likeness [2][3][4]. The isopropyl variant provides an intermediate MW that balances the advantages of fragment-like efficiency with sufficient complexity for meaningful target engagement.

Molecular Weight
Cross-study comparable
196.33 g/mol
Lead-like MW supports fragment-to-lead optimization workflows
Intermediate between 2-methyl (168) and 2-benzyl (244)
Molecular weight Fragment-based drug discovery Lead-likeness

2-Isopropyl-2-azaspiro[4.5]decan-8-amine Application Scenarios


CNS Library Synthesis with Balanced Lipophilicity

When constructing compound libraries intended for CNS target screening, 2-isopropyl-2-azaspiro[4.5]decan-8-amine offers an XLogP3 of 1.6 that falls within the optimal CNS drug space (logP 1.5–2.7), unlike the more hydrophilic methyl (0.8) and ethyl (1.2) analogs or the more lipophilic benzyl derivative (2.3) [1]. Its single hydrogen-bond donor and low TPSA (29.3 Ų) further support blood–brain barrier penetration potential [2]. Procurement for CNS-focused discovery projects should prioritize this analog when the target product profile demands balanced permeability and solubility.

GPCR Ligand Optimization: N-2 Steric SAR

The azaspiro[4.5]decane scaffold is established in opioid receptor (μ, κ, ORL1) ligand discovery [1]. The branched isopropyl group at N-2 provides an intermediate steric profile that is distinct from both linear alkyl (ethyl) and aromatic (benzyl) substituents. In SAR campaigns where N-2 substituent steric bulk correlates with receptor-subtype selectivity, the isopropyl analog fills a unique steric niche that cannot be replicated by other commercially available N-substituted 2-azaspiro[4.5]decan-8-amines [2]. Researchers should select this compound when exploring branched alkyl SAR around the N-2 position.

Fragment-to-Lead Optimization with Lead-Like MW

With a molecular weight of 196.33 g/mol, 2-isopropyl-2-azaspiro[4.5]decan-8-amine is ideally positioned for fragment-to-lead optimization programs that require building blocks in the 180–210 g/mol range to maintain lead-like physicochemical profiles after derivatization [1]. The 2-methyl (168.28 g/mol) and 2-ethyl (182.31 g/mol) analogs may be too fragment-like for certain applications, while the 2-benzyl analog (244.37 g/mol) risks exceeding lead-likeness thresholds when conjugated with larger fragments [2]. The isopropyl derivative's intermediate MW allows two-step growth strategies without premature violation of the rule-of-five.

PROTAC & Bifunctional Molecule Synthesis

The primary amine at the 8-position of 2-isopropyl-2-azaspiro[4.5]decan-8-amine serves as a conjugatable handle for amide bond formation, reductive amination, or sulfonamide coupling, while the rigid spirocyclic core provides three-dimensionality that can enhance target specificity and reduce flat aromatic character [1]. The isopropyl group's intermediate steric bulk can help modulate ternary complex formation in PROTAC design. For bifunctional molecule synthesis where linker attachment at the 8-position amine is planned and N-2 substituent properties must be preserved, this compound offers a differentiated profile vs. the unsubstituted, methyl, ethyl, and benzyl analogs.

Application
Selection Property
Validation Focus
CNS Library Synthesis with Balanced Lipophilicity
Balanced lipophilicity for CNS permeability
Blood-brain barrier permeability assays
GPCR Ligand Optimization: N-2 Steric SAR
Branched isopropyl steric profile
Receptor-subtype selectivity screening
Fragment-to-Lead Optimization with Lead-Like MW
Lead-like molecular weight range
Rule-of-five compliance after derivatization
PROTAC & Bifunctional Molecule Synthesis
Conjugatable primary amine and rigid spirocyclic core
Ternary complex formation and linker attachment
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